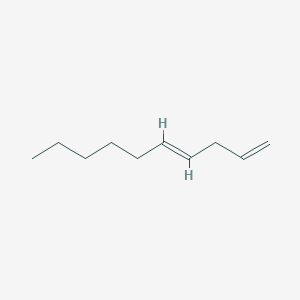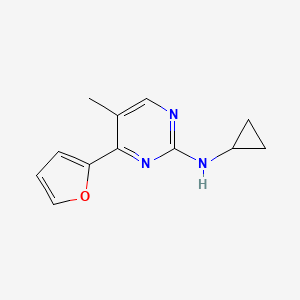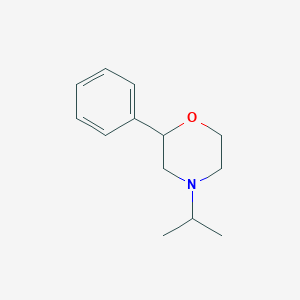![molecular formula C14H18BrNO4 B6616111 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 1513275-29-0](/img/structure/B6616111.png)
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, also known as BMAA, is an amino acid derivative found in a variety of natural sources, including cyanobacteria, marine algae, and higher plants. BMAA is a compound of interest due to its potential role in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has been hypothesized that BMAA can cross the blood-brain barrier and accumulate in the brain, where it may act as a neurotoxin.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been studied extensively in scientific research due to its potential role in neurodegenerative diseases. It has been found to bind to certain proteins in the brain, leading to the formation of amyloid plaques. These plaques are believed to be a contributing factor in the development of Alzheimer’s and Parkinson’s. 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has also been studied in relation to amyotrophic lateral sclerosis (ALS), a neurodegenerative disease that affects motor neurons.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is not yet known. However, it is believed that 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid binds to certain proteins in the brain, leading to the formation of amyloid plaques. These plaques are thought to be a contributing factor in the development of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has also been shown to bind to certain neurotransmitters, such as glutamate, which is involved in learning and memory.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been shown to cause a variety of biochemical and physiological effects. It has been found to bind to certain proteins in the brain, leading to the formation of amyloid plaques. These plaques are believed to be a contributing factor in the development of Alzheimer’s and Parkinson’s. 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has also been shown to cause oxidative stress, which can lead to cell death. In addition, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been found to disrupt the normal functioning of the nervous system, leading to a variety of neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid in laboratory experiments has a number of advantages. One advantage is that 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is relatively easy to synthesize in the laboratory, allowing researchers to study its effects in a controlled environment. Additionally, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is relatively stable in solution, making it suitable for a variety of experiments. However, there are also some limitations to using 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid in laboratory experiments. For instance, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is not easily absorbed by the body, making it difficult to study its effects in vivo. Additionally, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a relatively new compound, and its effects are not yet fully understood.
Orientations Futures
For 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid research include further study of its biochemical and physiological effects, as well as its potential role in the development of Alzheimer’s and Parkinson’s. Additionally, further research is needed to understand the exact mechanism of action of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid and to determine the best methods for its synthesis. Finally, further research is needed to understand the potential therapeutic applications of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, such as its potential use as a drug or supplement.
Méthodes De Synthèse
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can be synthesized in the laboratory using a variety of methods. One method involves the reaction of 4-bromo-3-methylphenylacetic acid with tert-butyl isocyanate in the presence of a base, such as triethylamine. This reaction yields the desired product, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, in high yields. Other methods of synthesis include the reaction of 4-bromo-3-methylphenylacetic acid with isocyanates, such as ethyl isocyanate, in the presence of a base.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGIUJBTERKAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














